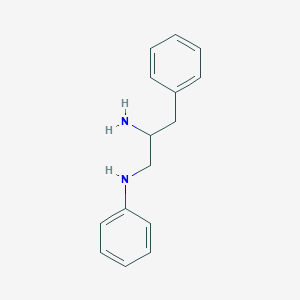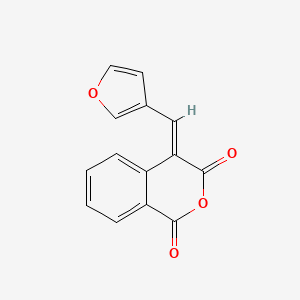
(E)-4-(furan-3-ylmethylene)isochroman-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Furan-3-ylmethylene)isochroman-1,3-dione, also known as 4-Furancarboxaldehyde isochroman-1,3-dione, is a heterocyclic compound with a five-membered ring structure. It is an important chemical intermediate in the synthesis of a variety of organic compounds, and has been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In recent years, it has also been used in the development of novel materials for use in the medical and biotechnological fields.
Scientific Research Applications
(E)-4-(furan-3-ylmethylene)isochroman-1,3-dionexaldehyde isochroman-1,3-dione has been used in a variety of scientific research applications. It has been used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and other compounds. It has also been used in the development of novel materials for use in the medical and biotechnological fields. Additionally, it has been used in the synthesis of novel polymers and nanomaterials, as well as in the development of new catalysts and sensors.
Mechanism of Action
The mechanism of action of (E)-4-(furan-3-ylmethylene)isochroman-1,3-dionexaldehyde isochroman-1,3-dione is not fully understood. However, it is believed to act as a Lewis acid, which is a type of acid that can donate an electron pair to an electron-rich species. This means that it can act as a catalyst in a variety of reactions. In addition, it is believed to act as an antioxidant, which means that it can help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-4-(furan-3-ylmethylene)isochroman-1,3-dionexaldehyde isochroman-1,3-dione are not fully understood. However, it has been shown to have anti-inflammatory and anti-cancer properties in animal studies. Additionally, it has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
The main advantage of using (E)-4-(furan-3-ylmethylene)isochroman-1,3-dionexaldehyde isochroman-1,3-dione in lab experiments is its low cost and easy availability. Additionally, it has a wide range of applications, and can be used to synthesize a variety of organic compounds. The main limitation of using this compound in lab experiments is its toxicity. It is important to use protective equipment and to follow safety protocols when working with this compound.
Future Directions
There are a number of potential future directions for (E)-4-(furan-3-ylmethylene)isochroman-1,3-dionexaldehyde isochroman-1,3-dione. One potential direction is the development of novel materials for use in the medical and biotechnological fields. Additionally, this compound could be used to develop new catalysts and sensors, as well as novel polymers and nanomaterials. Finally, further research could be conducted to better understand its biochemical and physiological effects, and to develop new uses for this compound.
Synthesis Methods
(E)-4-(furan-3-ylmethylene)isochroman-1,3-dionexaldehyde isochroman-1,3-dione can be synthesized through a variety of methods. The most common method is the condensation of furfural and malonic acid. This method involves the reaction of furfural with malonic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at room temperature, and the resulting compound is then purified by recrystallization. Other methods of synthesis include the reaction of furfural with ethyl acetoacetate, the reaction of furfural with ethyl acetoacetate in the presence of an acid catalyst, and the reaction of furfural with formaldehyde in the presence of a base catalyst.
properties
IUPAC Name |
(4E)-4-(furan-3-ylmethylidene)isochromene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-13-11-4-2-1-3-10(11)12(14(16)18-13)7-9-5-6-17-8-9/h1-8H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKSRFQWRGAOFD-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=COC=C3)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=COC=C3)/C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(furan-3-ylmethylene)isochroman-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


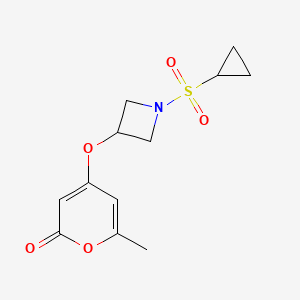
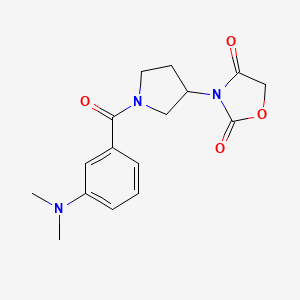

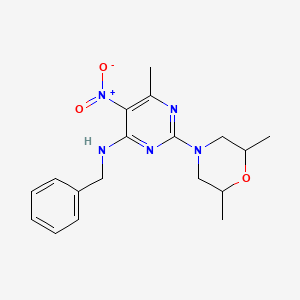

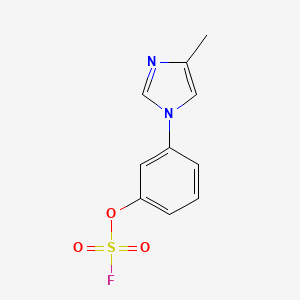
![methyl 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2458774.png)
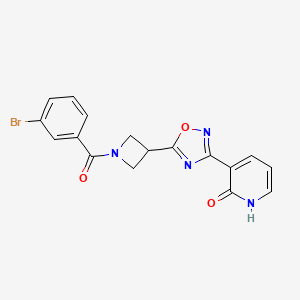
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2458777.png)
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458778.png)
